1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride
Overview
Description
The compound "1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride" is a spirocyclic compound, which is a class of compounds characterized by their unique structure where two rings are joined at a single atom. The spirocyclic structure is known for its significance in medicinal chemistry due to its presence in various biologically active compounds and potential for drug development .
Synthesis Analysis
The synthesis of spirocyclic compounds related to "1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride" has been explored in several studies. A simple synthetic route for a related compound, 1'H-spiro(indoline-3,4'-piperidine), was developed through dialkylation, deprotection, and cyclization steps, achieving a 67% overall yield . Another study reported the synthesis of tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives using piperidine as a catalyst, indicating the versatility of piperidine in promoting cyclization reactions . Additionally, a novel process for the kilogram-scale synthesis of a related spiro compound was developed, achieving high purity and yield, demonstrating the scalability of such syntheses .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex, with multiple stereocenters and rings. The crystal structure of a related spiro compound was determined using X-ray crystallography, revealing bond lengths and angles within expected ranges and providing insight into the conformation of the rings involved . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds like "1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride" can undergo various chemical reactions. For instance, the synthesis of new spiro-4-piperidines reported an interesting acetyl migration under debenzylation conditions, highlighting the dynamic behavior of spiro compounds under certain reaction conditions . The cross-condensation of derivatives of cyanoacetic acid with carbonyl compounds to synthesize spiro-pyrano[2,3-c]pyrazoles also exemplifies the reactivity of spiro compounds in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures. The photochromic properties of spiro[indoline-quinoline]oxazine derivatives were studied, showing thermochromism and acidichromism in solutions and significant changes in photochromic kinetics when embedded in polymeric films . These properties are essential for applications in materials science and the development of responsive systems.
Scientific Research Applications
Synthesis and Chemical Properties
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride has been utilized in various synthesis processes. Shi & Yan (2016) demonstrated the efficient preparation of functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] from a three-component reaction involving 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate, with piperidine as a facilitating agent (Shi & Yan, 2016). Furthermore, Hamama et al. (2011) used quinuclidin-3-one as a versatile intermediate for the synthesis of fused and spiro quinuclidine and its C-nucleosides (Hamama, Zoorob, & El‐Magid, 2011).
Advanced Synthesis Techniques
Dandia, Gautam, & Jain (2007) synthesized fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using microwave irradiation and sonication, highlighting the method's advantages in terms of yield and reaction time (Dandia, Gautam, & Jain, 2007). Rajesh, Bala, & Perumal (2012) created a library of novel spiroheterocycles via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid, demonstrating an innovative approach in spiro compound synthesis (Rajesh, Bala, & Perumal, 2012).
Pharmaceutical Applications
Mustazza et al. (2006) synthesized and evaluated spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as ligands of the nociceptin receptor, with some compounds showing partial agonistic activity (Mustazza et al., 2006). This research highlights the potential pharmaceutical applications of spiro compounds in receptor targeting.
Crystal Structure Analysis
Soriano-garcia et al. (2000) described the X-ray structure determination of a spiro[cyclohexane-1,2′-6′-methoxy-1′-(α-chloroacetyl)1′,2′,3′,4′-tetrahydro-4′-methylquinoline] compound, providing insights into the structural aspects of such compounds (Soriano-garcia, Henao-Martínez, Palma, & Kouznetsov, 2000).
Photochromic Properties
Zhou et al. (2014) investigated the photochromic behaviors of novel spirooxazine derivatives containing nitrogen heterocycles, embedding them in polymeric films to study their kinetics, which may have applications in materials science (Zhou, Pang, Li, & Li, 2014).
Safety And Hazards
Future Directions
The study of spiro compounds is an active area of research in organic chemistry, due to their interesting chemical properties and potential applications in pharmaceuticals and other areas. Future research on this specific compound could involve exploring its synthesis, reactivity, and potential applications .
properties
IUPAC Name |
spiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12;/h1-4,14H,5-9H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVYQHTRDNXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3NC2=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719197 | |
Record name | 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride | |
CAS RN |
1175358-24-3 | |
Record name | 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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